8-Bromo-2-fluoro-1,5-naphthyridine
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Overview
Description
8-Bromo-2-fluoro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrFN2. It has a molecular weight of 227.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For instance, a Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy[1,5]naphthyridine with pyridine-tris (1-methylethenyl) boroxin gives a related compound .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine ring system, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Multiple Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine compounds, including derivatives such as 8-Bromo-2-fluoro-1,5-naphthyridine, have shown a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These derivatives have also shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Moreover, their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities among others. This wide range of biological activities underscores the therapeutic versatility of 1,8-naphthyridine derivatives and suggests potential avenues for future research and drug development (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Advances in Biological Applications
Recent developments have further underscored the importance of 1,8-naphthyridine derivatives in pharmaceutical chemistry and drug discovery, highlighting their diverse pharmacological activities. These activities span across anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects, among others. The ability of these compounds to address a range of diseases, including neurological conditions such as depression and Alzheimer's disease, positions them as effective tools in drug discovery. Their diverse inhibitory activities, such as anti-HIV, anti-osteoporotic, and EGFR inhibition, showcase the potential of 1,8-naphthyridine derivatives in synthesizing novel medicinal agents and exploring new therapeutic uses (Gurjar & Pal, 2018).
Safety and Hazards
The safety information available indicates that 8-Bromo-2-fluoro-1,5-naphthyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study and application of 8-Bromo-2-fluoro-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and potential biological activities . As these compounds have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry, they present significant potential for future research .
Mechanism of Action
Target of Action
1,5-Naphthyridines, the class of compounds to which 8-Bromo-2-fluoro-1,5-naphthyridine belongs, have been found to exhibit a variety of biological activities . .
Mode of Action
The mode of action of 1,5-naphthyridines often involves their reactivity with electrophilic or nucleophilic reagents . For instance, alkyl halides can react with 1,5-naphthyridines to furnish N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates . .
Biochemical Pathways
1,5-Naphthyridines can act as ligands coordinating to metal ions, such as Pd(II), forming complexes . This suggests that this compound could potentially interact with metal ions in biochemical pathways.
Pharmacokinetics
It is noted that the compound has a high gi absorption and is bbb permeant .
Action Environment
The compound is stored in an inert atmosphere at 2-8°C , suggesting that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric composition.
Properties
IUPAC Name |
8-bromo-2-fluoro-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLCBJPUTZONT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432322-85-4 |
Source
|
Record name | 8-bromo-2-fluoro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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